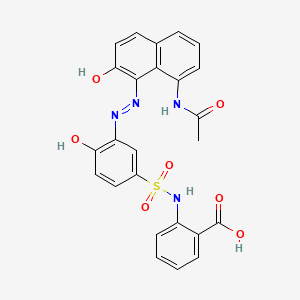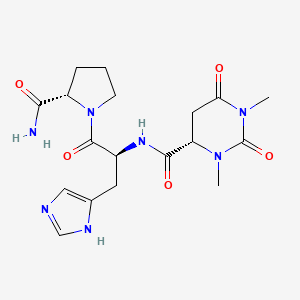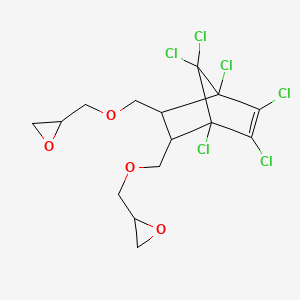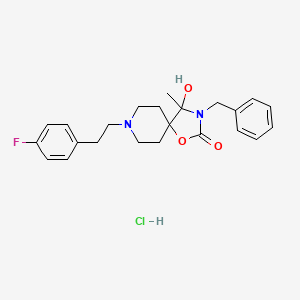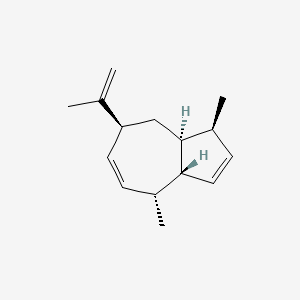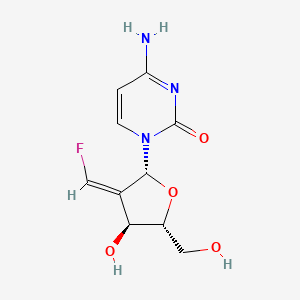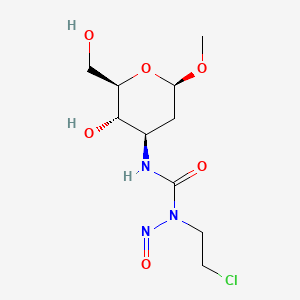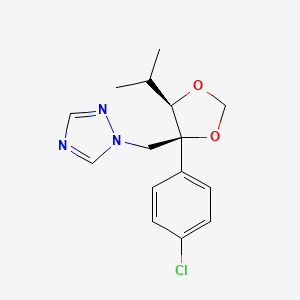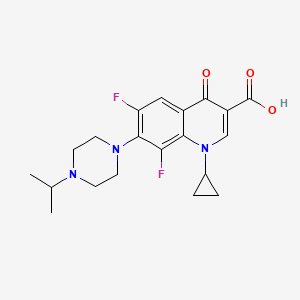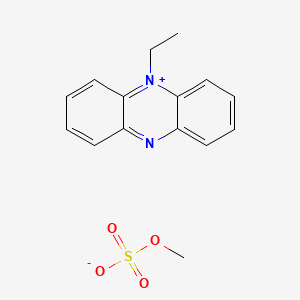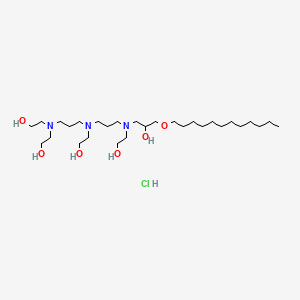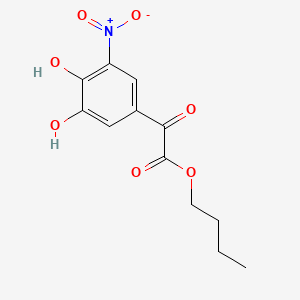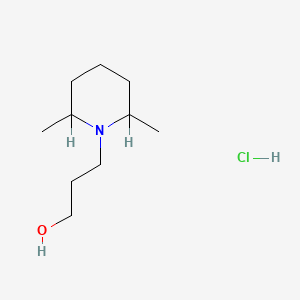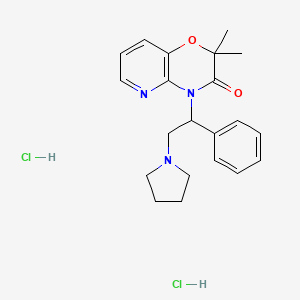
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structural features, which include a pyrido-oxazinone core and a phenyl-pyrrolidinyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride typically involves multi-step organic reactions. The key steps may include:
- Formation of the pyrido-oxazinone core through cyclization reactions.
- Introduction of the dimethyl groups via alkylation reactions.
- Attachment of the phenyl-pyrrolidinyl side chain through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow techniques to streamline the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme mechanisms or as a ligand to investigate receptor interactions. Its structural features make it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride may have potential therapeutic applications. It could be investigated for its activity against various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mécanisme D'action
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Binding to active sites of enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating signal transduction pathways.
Binding to nucleic acids: Affecting gene expression or DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride include:
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one derivatives: Compounds with variations in the side chains or substituents.
Phenyl-pyrrolidinyl compounds: Molecules with similar side chains but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrido-oxazinone core with a phenyl-pyrrolidinyl side chain. This structural arrangement imparts specific chemical and biological properties that distinguish it from other compounds.
Propriétés
Numéro CAS |
88809-71-6 |
|---|---|
Formule moléculaire |
C21H27Cl2N3O2 |
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
2,2-dimethyl-4-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrido[3,2-b][1,4]oxazin-3-one;dihydrochloride |
InChI |
InChI=1S/C21H25N3O2.2ClH/c1-21(2)20(25)24(19-18(26-21)11-8-12-22-19)17(15-23-13-6-7-14-23)16-9-4-3-5-10-16;;/h3-5,8-12,17H,6-7,13-15H2,1-2H3;2*1H |
Clé InChI |
HLTPHLAEOYYKNN-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(C2=C(O1)C=CC=N2)C(CN3CCCC3)C4=CC=CC=C4)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


